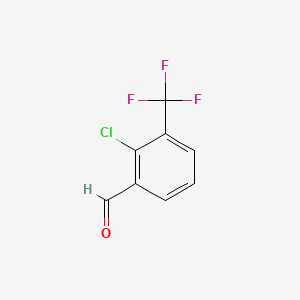

2-Chloro-3-(trifluoromethyl)benzaldehyde

Description

Significance of the Trifluoromethyl Group in Contemporary Chemical Research

The trifluoromethyl (-CF3) group has become a "privileged" structural motif in modern chemical research, particularly in the design of pharmaceuticals and agrochemicals. nbinno.com Its incorporation into a molecule can profoundly alter its physicochemical and biological properties. The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing substituent, which can influence the acidity or basicity of nearby functional groups and modulate the electronic environment of the aromatic ring. scbt.com

One of the most significant impacts of the trifluoromethyl group is on the metabolic stability of a compound. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the -CF3 group highly resistant to metabolic degradation, which can lead to a longer duration of action for a drug. Furthermore, the lipophilicity, or "fat-solubility," of a molecule is often increased by the presence of a trifluoromethyl group. This can enhance the ability of a drug candidate to cross cell membranes and interact with its biological target. nbinno.com The steric bulk of the -CF3 group, which is comparable to that of a chlorine atom, can also play a crucial role in how a molecule binds to a receptor or enzyme active site.

Role of Benzaldehyde (B42025) Derivatives as Versatile Synthetic Intermediates

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis. The aldehyde functional group is highly reactive and can participate in a wide array of chemical transformations, making it a versatile handle for the construction of more complex molecular architectures. researchgate.net These reactions include oxidations to form benzoic acids, reductions to yield benzyl (B1604629) alcohols, and a variety of carbon-carbon bond-forming reactions.

Substituted benzaldehydes are key precursors in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and fragrances. researchgate.net They are frequently employed in condensation reactions, such as the Claisen-Schmidt condensation to form chalcones, which are themselves precursors to various heterocyclic compounds. researchgate.net The development of tandem or one-pot reactions involving benzaldehyde derivatives is an active area of research, aiming to increase synthetic efficiency by reducing the number of purification steps. chemicalbook.comgoogle.com The ability to introduce substituents at specific positions on the benzene (B151609) ring allows for fine-tuning of the electronic and steric properties of the resulting molecules. acs.org

Specific Focus on 2-Chloro-3-(trifluoromethyl)benzaldehyde within the Context of Functionalized Aromatic Aldehydes

This compound is a specific example of a functionalized aromatic aldehyde that combines the features of a halogen, a trifluoromethyl group, and an aldehyde on a benzene ring. The ortho and meta substitution pattern of the chloro and trifluoromethyl groups, respectively, relative to the aldehyde, creates a unique electronic and steric environment that influences its reactivity and its utility as a synthetic intermediate.

This compound serves as a valuable building block for the synthesis of more complex molecules. The aldehyde group provides a reactive site for various transformations, while the chloro and trifluoromethyl substituents can modulate the properties of the final products. It is used as a precursor in the development of new pharmaceuticals and agrochemicals, where the trifluoromethyl group can enhance biological activity and the chlorine atom can serve as a site for further chemical modification through reactions like nucleophilic aromatic substitution or cross-coupling. nbinno.comnbinno.com

Chemical and Physical Properties of this compound

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 93118-03-7 | scbt.com |

| Molecular Formula | C₈H₄ClF₃O | scbt.com |

| Molecular Weight | 208.56 g/mol | |

| Appearance | - | |

| Melting Point | 37-43 °C | |

| Boiling Point | - | |

| SMILES | O=Cc1cccc(c1Cl)C(F)(F)F | |

| InChIKey | KUNCMOAFNYLOSC-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the choice of route often depending on the availability of starting materials and the desired scale of production. One common approach involves the hydrolysis of o-trifluoromethyl toluene (B28343) dichloride. google.com Another method is the Friedel-Crafts acylation, a fundamental reaction in organic chemistry for attaching acyl groups to aromatic rings. These synthetic routes are critical for the production of this important intermediate.

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of a variety of organic compounds, particularly those with potential biological activity.

Building Block for Heterocyclic Compounds

The aldehyde functionality of this compound makes it a suitable starting material for the construction of various heterocyclic ring systems. Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of drugs containing these structural motifs. The reaction of the aldehyde with appropriate reagents can lead to the formation of quinolines, pyrimidines, and other important heterocyclic structures. researchgate.net

Precursor for Pharmaceuticals and Agrochemicals

The trifluoromethyl group is a key feature in many modern pharmaceuticals and agrochemicals due to its ability to enhance efficacy and stability. nbinno.comnbinno.com this compound serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and agrochemical active ingredients. nbinno.com For instance, derivatives of this compound have been investigated for their potential as enzyme inhibitors. In the agrochemical sector, it is used in the development of novel herbicides and pesticides.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNCMOAFNYLOSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371518 | |

| Record name | 2-Chloro-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93118-03-7 | |

| Record name | 2-Chloro-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 Chloro 3 Trifluoromethyl Benzaldehyde

Electrophilic Properties of the Aldehyde Carbonyl Group

The aldehyde functional group is the primary site for a host of chemical transformations. Its carbonyl carbon is electrophilic, readily participating in reactions with a wide array of nucleophiles. This reactivity is further modulated by the electronic influence of the chloro and trifluoromethyl substituents on the aromatic ring.

Nucleophilic Addition Reactions to the Aldehyde

The carbonyl carbon of 2-Chloro-3-(trifluoromethyl)benzaldehyde is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate. The powerful electron-withdrawing nature of the trifluoromethyl group enhances the polarization of the carbonyl bond, which can stabilize the transition state during nucleophilic attack. However, the ortho-chloro group can introduce steric hindrance, which may reduce reactivity compared to less hindered analogs.

A variety of nucleophilic addition reactions are possible, including those with organometallic reagents and hydrides. For instance, Grignard reactions can proceed, although kinetic studies on similar structures suggest that the presence of a CF₃ group can lead to slower reaction rates compared to non-fluorinated versions, potentially requiring longer reaction times. Reductions with complex metal hydrides can convert the aldehyde to the corresponding benzyl (B1604629) alcohol.

| Reaction Type | Nucleophile | Product Type | Reference |

|---|---|---|---|

| Grignard Reaction | R-MgX | Secondary Alcohol | |

| Hydride Reduction | NaBH₄, LiAlH₄ | Primary Alcohol (2-Chloro-3-(trifluoromethyl)benzyl alcohol) | |

| Trifluoromethylation | TMSCF₃/Initiator | Trifluoromethyl Carbinol | nih.gov |

| Reformatsky Reaction | Organozinc reagent | β-Hydroxy Ester | ambeed.com |

Condensation Reactions and Imine Formation

The aldehyde group readily undergoes condensation reactions with various nucleophiles, typically involving the loss of a water molecule. A prominent example is the formation of imines (or Schiff bases) through reaction with primary amines. This reaction is fundamental in the synthesis of many heterocyclic compounds and other complex molecules. Mild and general reagents, such as tris(2,2,2-trifluoroethyl)borate, have been developed to facilitate the condensation of aldehydes with amines to form imines under simple, room-temperature conditions. nih.govorganic-chemistry.org

Furthermore, the aldehyde can react with compounds containing an active methylene (B1212753) group, such as malonic esters, in Knoevenagel condensations. ambeed.com It can also participate in Wittig reactions with phosphorus ylides to form alkenes, providing a powerful tool for carbon-carbon bond formation. ambeed.com

| Reaction Type | Reagent | Functional Group Formed | Reference |

|---|---|---|---|

| Imine Formation | Primary Amine (R-NH₂) | Imine (C=N-R) | nih.govorganic-chemistry.org |

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated System | ambeed.com |

| Wittig Reaction | Phosphorus Ylide | Alkene | ambeed.com |

Influence of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl (-CF₃) group is a dominant electronic feature of the molecule, profoundly influencing the reactivity of both the aromatic ring and adjacent functional groups. nih.gov

Electron-Withdrawing Effects and Aromatic Deactivation

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.govmdpi.com This is due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms. nih.gov This potent electron withdrawal significantly reduces the electron density of the aromatic ring, thereby deactivating it towards electrophilic aromatic substitution reactions. Consequently, reactions like Friedel-Crafts acylation or nitration would be significantly slower and require harsher conditions compared to unsubstituted benzaldehyde (B42025).

Impact on Acidity and Stability of Adjacent Moieties

The strong inductive electron withdrawal of the -CF₃ group has a notable effect on the acidity of nearby protons. nih.gov It can significantly strengthen the acidity of an adjacent functional group by stabilizing the resulting conjugate base. For example, studies on substituted benzoic acids show that the pKa of p-(trifluoromethyl)benzoic acid is 3.6, which is considerably lower (i.e., more acidic) than that of unsubstituted benzoic acid (pKa 4.19). openstax.orglibretexts.org This increased acidity is attributed to the stabilization of the negative charge on the carboxylate anion by the electron-withdrawing -CF₃ group. libretexts.org A similar acid-strengthening effect would be expected for the conjugate acid of the aldehyde in this compound.

| Compound | pKa | Effect of Substituent | Reference |

|---|---|---|---|

| Benzoic Acid | 4.19 | Reference | openstax.orglibretexts.org |

| p-(Trifluoromethyl)benzoic acid | 3.6 | Acid-strengthening | openstax.orglibretexts.org |

Reactivity of the Chloro Substituent

The chlorine atom on the aromatic ring provides another handle for synthetic modification. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the presence of the strongly deactivating trifluoromethyl group can facilitate certain reactions, particularly nucleophilic aromatic substitution (SNAr). The -CF₃ group helps to stabilize the negatively charged Meisenheimer complex intermediate formed during SNAr, thereby lowering the activation energy for the reaction. acs.org

Furthermore, the chloro substituent can participate in a variety of transition-metal-catalyzed cross-coupling reactions. These methods have become powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, in particular, have been developed that are effective for aryl chlorides, allowing for transformations such as Suzuki, and Bucherer couplings, which would install new aryl, or amino groups, respectively. ambeed.comnih.gov

| Reaction Type | Reagent Type | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophile (e.g., RO⁻, R₂NH) | Substituted Benzaldehyde (e.g., ether, amine) | acs.org |

| Suzuki Coupling | Arylboronic acid / Pd catalyst | Biphenyl derivative | ambeed.comnih.gov |

| Bucherer Cross-Coupling | Amine / Pd catalyst | N-Aryl derivative | ambeed.com |

| Trifluoromethylation | CF₃ source / Pd or Cu catalyst | D-trifluoromethyl)benzaldehyde derivative | acs.orgnih.gov |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. The feasibility of this reaction is highly dependent on the electronic properties of the aromatic ring. For this compound, the ring is substituted with two powerful electron-withdrawing groups: the aldehyde (-CHO) at the ortho position relative to the chlorine atom and the trifluoromethyl (-CF₃) group at the meta position.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govnih.gov The rate of this reaction is enhanced by electron-withdrawing substituents that can stabilize the negative charge of this intermediate, particularly when located at positions ortho and/or para to the leaving group. nih.govsemanticscholar.org

In the case of this compound:

The ortho-aldehyde group strongly activates the ring for nucleophilic attack. Its electron-withdrawing resonance and inductive effects provide significant stabilization for the negative charge that develops on the ring during the formation of the Meisenheimer complex.

The meta-trifluoromethyl group , while not providing resonance stabilization, exerts a potent inductive electron-withdrawing effect (-I effect), further deactivating the ring towards electrophiles and increasing its susceptibility to nucleophiles.

This electronic arrangement makes the chlorine atom a viable leaving group for substitution by a wide range of nucleophiles. Concerted SNAr mechanisms, where the nucleophile attacks and the leaving group departs in a single transition state, are also possible and are often observed in systems less activated towards the classical two-step pathway. nih.govnih.govresearchgate.net

Reactivity under Cross-Coupling Conditions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. As an aryl chloride, this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, although aryl chlorides are generally less reactive than the corresponding bromides or iodides and may require more specialized catalytic systems. jk-sci.com

Buchwald-Hartwig Amination: This reaction enables the formation of aryl-nitrogen bonds. The coupling of aryl chlorides, particularly electron-deficient ones, with primary or secondary amines is well-established. wikipedia.orgorganic-chemistry.org For a substrate like this compound, the reaction would likely require a palladium catalyst paired with a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, RuPhos) and a strong base (e.g., NaOt-Bu) to facilitate the catalytic cycle of oxidative addition, amination, and reductive elimination. jk-sci.comresearchgate.nettcichemicals.com The aldehyde functionality is generally tolerated under these conditions.

Mizoroki-Heck Reaction: This reaction forms a new carbon-carbon bond by coupling the aryl halide with an alkene. diva-portal.orgorganic-chemistry.org The reaction of this compound would proceed via oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by olefin insertion and β-hydride elimination to yield a substituted alkene. diva-portal.orgrsc.org Studies have shown that formyl (aldehyde) groups are compatible with Heck reaction conditions. beilstein-journals.org

Suzuki-Miyaura Coupling: This involves the reaction with a boronic acid or ester to form a biaryl compound. The electron-deficient nature of the 2-chloro-3-(trifluoromethyl)phenyl ring can facilitate the initial oxidative addition step to the palladium(0) catalyst, which is often the rate-limiting step for aryl chlorides.

A summary of potential cross-coupling reactions is presented below.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalytic System |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | C-N | Pd(0) or Pd(II) precatalyst, bulky phosphine ligand (e.g., XPhos), strong base (e.g., NaOt-Bu) |

| Mizoroki-Heck Reaction | Alkene (R-CH=CH₂) | C-C | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base (e.g., Et₃N, K₂CO₃) |

| Suzuki-Miyaura Coupling | Boronic Acid (RB(OH)₂) | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃) |

Stability and Decomposition Pathways in Reaction Media

The stability of this compound is a critical factor in its storage and use in chemical synthesis. Its reactivity is dictated by the three functional groups attached to the aromatic ring.

While specific thermal decomposition data for this compound is not extensively reported, information can be inferred from its physical properties and data for structurally related compounds. It is a solid at room temperature, with a reported melting point of 37-43 °C. sigmaaldrich.com Like many halogenated and fluorinated organic molecules, heating to decomposition is expected to release hazardous and irritating vapors. For related trifluoromethyl-substituted aromatic compounds, thermal decomposition can produce toxic gases such as carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (B91410) (HF) and/or hydrogen chloride (HCl).

The aldehyde group is susceptible to oxidation. Strong oxidizing agents will convert the aldehyde functionality of this compound into the corresponding carboxylic acid, forming 2-Chloro-3-(trifluoromethyl)benzoic acid. This is a common and predictable reaction pathway for benzaldehydes.

Based on safety data for analogous chemical structures, the following materials are considered incompatible and may react exothermically or lead to decomposition:

Strong Oxidizing Agents: (e.g., permanganates, chromates) will oxidize the aldehyde.

Strong Reducing Agents: Can reduce the aldehyde to an alcohol.

Strong Bases: May catalyze aldol (B89426) condensation or other side reactions.

Certain Metals: Can catalyze decomposition or polymerization under specific conditions.

Reaction Pathway Elucidation and Kinetic Studies

Understanding the reaction pathways and kinetics provides deeper insight into the reactivity of this compound.

Kinetic studies on the nucleophilic addition to the carbonyl group (a reaction distinct from SNAr) have provided specific quantitative data. One study found that, due to the powerful electron-withdrawing effect of the trifluoromethyl group deactivating the aromatic system, the rate of nucleophilic addition to the aldehyde is approximately 20% slower in tetrahydrofuran (B95107) (THF) solvent when compared to non-fluorinated benzaldehyde analogues. This highlights the complex interplay of electronic effects, where substituents that activate the ring for SNAr may simultaneously modulate the reactivity of the aldehyde group itself.

For cross-coupling reactions, the mechanism generally involves a catalytic cycle with a palladium center. The elucidation of these pathways involves identifying key intermediates, such as the Pd(II) species formed after oxidative addition, and studying the kinetics of each step, including reductive elimination, which can be influenced by ligand choice and substrate electronics. wikipedia.orgdiva-portal.org

Applications of 2 Chloro 3 Trifluoromethyl Benzaldehyde As a Synthetic Intermediate

Precursor in Medicinal Chemistry Research

In medicinal chemistry, 2-Chloro-3-(trifluoromethyl)benzaldehyde serves as a foundational component for the synthesis of new therapeutic agents. Its aldehyde functional group is reactive and allows for a variety of chemical transformations, while the chloro and trifluoromethyl substituents provide specific electronic and steric properties that can be fine-tuned for optimal biological activity. nbinno.com

The trifluoromethyl group (-CF3) is a prized substituent in drug design, known for improving metabolic stability and efficacy. sciencedaily.com The introduction of this group into heterocyclic structures is a common strategy to enhance the biological activity of potential drug candidates. this compound is a key starting material for creating such fluorinated heterocyclic compounds. For example, the aldehyde can be a precursor in multi-step syntheses to form complex ring systems. The synthesis of 2-CF3-indoles, a "privileged structure" in drug discovery, can be achieved from related ortho-substituted benzaldehydes, highlighting a potential pathway for this compound. nih.gov The general utility of trifluoromethylated pyridines, another class of heterocycles, in pharmaceuticals further underscores the importance of building blocks like this compound. semanticscholar.org

This benzaldehyde (B42025) derivative is a precursor in the synthesis of molecules with potential anticancer and antimicrobial properties. Research has shown that quinoxaline (B1680401) 1,4-di-N-oxide derivatives containing a trifluoromethyl group exhibit significant antitumor activity. nih.gov While not a direct one-step reaction, the benzaldehyde is a logical starting point for creating the necessary benzoyl-3-trifluoromethylquinoxaline structures.

Furthermore, the oxidation of this compound yields 2-Chloro-3-(trifluoromethyl)benzoic acid. This benzoic acid is structurally related to precursors used in the synthesis of 8-nitro-1,3-benzothiazin-4-ones (BTZs), a promising class of new antitubercular agents. nih.gov Two candidates from this class, BTZ043 and PBTZ169 (macozinone), have advanced to clinical trials, demonstrating the pharmaceutical relevance of this chemical scaffold. nih.gov

| Compound Class | Potential Therapeutic Area | Link to this compound | Source |

|---|---|---|---|

| 8-nitro-1,3-benzothiazin-4-ones (BTZs) | Antituberculosis | Related benzoic acid derivatives are direct precursors. | nih.gov |

| 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxides | Anticancer | Serves as a foundational building block for the core structure. | nih.gov |

The versatility of this compound makes it a valuable precursor for a wide range of drug intermediates. nbinno.com Its aldehyde group can undergo reactions such as oxidation, reduction, and condensation to introduce new functional groups. The chlorine atom provides another site for chemical modification through reactions like nucleophilic aromatic substitution or cross-coupling, further expanding its synthetic utility. nbinno.com The strategic placement of the trifluoromethyl group is a well-established method for enhancing the pharmacological profile of drug candidates, often leading to improved efficacy and bioavailability. nbinno.com For instance, the closely related compound 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine (B1586022) is a key material in the synthesis of Doravirine, a non-nucleoside reverse transcriptase inhibitor. mdpi.com This highlights the value of the 2-chloro-3-(trifluoromethyl) aromatic pattern in the development of modern pharmaceuticals.

Intermediate in Agrochemical Research and Development

In the agrochemical sector, this compound is utilized as an intermediate for the synthesis of next-generation crop protection solutions. nbinno.com The incorporation of the trifluoromethyl group into active ingredients is a key strategy for enhancing their performance. nbinno.comresearchgate.net This group can increase the potency of a pesticide or herbicide, meaning lower application rates are needed for effective control. nbinno.com It also improves the compound's stability against environmental and metabolic degradation, resulting in longer-lasting crop protection. nbinno.com

The development of novel fluorinated agrochemicals is a rapidly growing area of research, and this compound is a relevant building block in this field. ccspublishing.org.cn It serves as a precursor for various herbicides and pesticides. The synthesis of many successful agrochemicals relies on trifluoromethylated heterocyclic intermediates, such as trifluoromethylpyridines. semanticscholar.org For example, 2-chloro-3-(trifluoromethyl) pyridine (B92270) is a component used to prepare the sulfonylurea herbicide flazasulfuron. semanticscholar.org Given that the benzaldehyde can be converted to related structures, it represents a valuable starting point for the synthesis of new, effective, and potentially more sustainable crop protection agents. nbinno.comsemanticscholar.org

| Field | Benefit of Trifluoromethyl (-CF3) Group | Source |

|---|---|---|

| Medicinal Chemistry | Enhances metabolic stability, lipophilicity, and biological activity. | sciencedaily.com |

| Agrochemicals | Increases potency, efficacy, and stability against degradation. | nbinno.comresearchgate.net |

| General Synthesis | Provides a stable, lipophilic, and strongly electron-withdrawing moiety. | nbinno.com |

Building Block for Specialty Chemicals and Advanced Materials

Beyond its primary applications in life sciences, this compound is classified as a building block for the synthesis of complex organic molecules and specialty chemicals. bicbiotech.com Its defined structure and reactive sites allow chemists to incorporate the specific chloro- and trifluoromethyl-substituted phenyl ring into larger, more complex structures. These specialty chemicals could have applications in various areas, although its use is most prominently documented in the pharmaceutical and agrochemical industries. nbinno.comnbinno.com

Contributions to General Organic Synthesis

The aldehyde functional group is highly versatile for forming new carbon-carbon bonds. It can participate in a variety of reactions, including aldol (B89426) condensations and Wittig reactions, to build more complex carbon skeletons. For example, it can be used in olefination reactions to produce trifluoromethylated styrenes, which are precursors to other valuable compounds. nih.gov

The aldehyde group can act as a starting point for stereoselective reactions, which are crucial in the synthesis of chiral molecules, particularly for pharmaceutical applications. By using chiral catalysts or reagents, the aldehyde can be transformed into a specific stereoisomer of an alcohol or other functional groups, allowing for the controlled synthesis of enantiomerically pure compounds.

Computational and Theoretical Studies of 2 Chloro 3 Trifluoromethyl Benzaldehyde and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule from first principles. For substituted benzaldehydes, these methods illuminate how different functional groups influence the electronic environment and, consequently, the molecule's stability and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying relatively complex organic compounds. DFT calculations can determine optimized molecular geometries, vibrational frequencies, and various thermodynamic properties.

In studies of substituted benzaldehydes, DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-31G(d,p), are commonly employed to predict molecular structures. The presence of both a chloro and a trifluoromethyl group on the benzaldehyde (B42025) ring significantly influences its electronic properties. The trifluoromethyl group, being a strong electron-withdrawing group, and the chloro group, also electron-withdrawing, deactivate the aromatic ring, making it less susceptible to electrophilic attack but activating the carbonyl carbon for nucleophilic addition. DFT calculations can precisely quantify these electronic effects.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Significance for Reactivity

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 2-chloro-3-(trifluoromethyl)benzaldehyde, the electron-withdrawing nature of the substituents is expected to lower the energy of both the HOMO and, more significantly, the LUMO. A lowered LUMO energy indicates a greater susceptibility to nucleophilic attack at the electrophilic sites of the molecule. Computational studies on similar substituted benzaldehydes have shown that such analyses are vital for predicting reaction outcomes.

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Definition | Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to donate electrons (nucleophilicity). Higher energy corresponds to greater electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to accept electrons (electrophilicity). Lower energy corresponds to greater electron-accepting ability and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Typically, regions of negative electrostatic potential (often colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. In this compound, the MEP map would show a significant region of negative potential around the carbonyl oxygen atom, making it a prime site for protonation or interaction with electrophiles. The area around the carbonyl carbon and the aromatic protons would exhibit a positive potential, indicating their electrophilic character. This visualization is critical for understanding intermolecular interactions and predicting how the molecule will react with other reagents.

Reaction Mechanism Predictions and Energy Profiles

Beyond static properties, computational chemistry can elucidate the dynamic processes of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed, step-by-step understanding of the reaction mechanism.

Computational Elucidation of Transition States and Intermediates

Theoretical studies are instrumental in mapping out the pathways of chemical reactions. For transformations involving benzaldehydes, such as additions to the carbonyl group, computational methods can model the entire reaction coordinate. This involves identifying the structure of the transition state—the highest energy point along the reaction path that connects reactants to products.

For instance, in the reaction of a nucleophile with this compound, DFT calculations can model the approach of the nucleophile to the carbonyl carbon. The calculations would reveal the geometry of the transition state, showing the partial formation of the new bond to the nucleophile and the simultaneous rehybridization of the carbonyl carbon. The identification of such transition states and any reaction intermediates is crucial for confirming a proposed reaction mechanism. Studies on the reactions of similar aldehydes have successfully used these methods to understand complex reaction pathways, including isomerizations and multi-step syntheses.

Determination of Activation Energies for Key Transformations

Once a transition state has been located, its energy relative to the reactants can be calculated. This energy difference is the activation energy (Ea), a critical kinetic parameter that determines the rate of a reaction. A lower activation energy corresponds to a faster reaction rate.

Computational calculations can provide quantitative estimates of activation energies for key transformations of this compound. For example, in a nucleophilic addition reaction, the strong electron-withdrawing effects of the chloro and trifluoromethyl groups would be expected to stabilize the developing negative charge on the oxygen atom in the transition state, thereby lowering the activation energy and accelerating the reaction compared to unsubstituted benzaldehyde. Theoretical models can quantify this effect and predict how changes in the nucleophile or reaction conditions would alter the energy profile and, consequently, the reaction outcome.

Conformational Analysis and Steric Effects

The conformational preferences of this compound are dictated by the rotational barrier around the single bond connecting the phenyl ring and the formyl group. This rotation is influenced by the steric and electronic effects of the substituents on the aromatic ring. srce.hrresearchgate.net In ortho-substituted benzaldehydes, the presence of bulky groups can lead to significant steric hindrance, affecting the planarity of the molecule.

The steric hindrance created by the trifluoromethyl group can lead to a non-planar conformation where the aldehyde group is twisted out of the plane of the benzene (B151609) ring. nih.gov This twisting can, in turn, affect the conjugation between the formyl group's π-system and the aromatic ring. The interplay between the steric repulsion of the ortho substituents and the electronic stabilization from conjugation determines the equilibrium geometry and the height of the rotational barrier. Research on related molecules indicates that the steric effect of a trifluoromethyl group can be more significant than that of a phenyl or isobutyl group. researchgate.net

| Substituent | Van der Waals Radius (Å) | Steric Hindrance Comparison |

|---|---|---|

| -H | 1.20 | Low |

| -F | 1.47 | Low |

| -Cl | 1.75 | Moderate |

| -CH3 | 2.00 | Moderate |

| -CF3 | ~2.44 | High (Comparable to isopropyl) researchgate.net |

Substituent Effects on Reactivity and Electronic Properties

The electronic properties and reactivity of this compound are significantly influenced by its substituents. The chlorine atom and the trifluoromethyl group are both strongly electron-withdrawing. The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily acting through an inductive effect. nih.gov This strong electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon in the aldehyde group, making it more susceptible to nucleophilic attack.

The combined electron-withdrawing effects of the chloro and trifluoromethyl groups decrease the electron density on the aromatic ring, which can affect its reactivity in electrophilic aromatic substitution reactions. Furthermore, these electronic effects can influence the chemical shifts observed in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. The fundamental principle of QSAR is that the variations in the activity of a set of molecules can be explained by the differences in their physicochemical properties, which are in turn determined by their molecular structures.

For a series of benzaldehyde derivatives, a QSAR study would typically involve calculating various molecular descriptors that quantify different aspects of the molecular structure. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By establishing a mathematical relationship between these descriptors and the observed activity (e.g., reaction rate, binding affinity), a predictive model can be developed. The goal is to understand which molecular properties are crucial for the desired activity and to predict the activity of new, unsynthesized compounds.

The Hammett equation is a classic example of a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of a benzene derivative in a given reaction. The equation is given by:

log(K/K₀) = σρ

where K is the rate or equilibrium constant for the substituted reactant, K₀ is the constant for the unsubstituted reactant, σ is the substituent constant that depends only on the nature and position of the substituent, and ρ is the reaction constant that depends on the reaction type and conditions.

The trifluoromethyl group has a positive Hammett parameter (σ), indicating its electron-withdrawing nature. For the -CF3 group in the meta position, the σ_meta value is approximately +0.43, and for the para position, the σ_para value is around +0.54. These values highlight the strong inductive electron-withdrawing effect of the -CF3 group.

Computational chemistry methods, particularly density functional theory (DFT), can be used to derive Hammett parameters. This is typically done by calculating a property that is proportional to the substituent's electronic effect, such as the gas-phase acidity of substituted benzoic acids or the proton affinity of substituted anilines. By correlating these calculated properties with the experimental Hammett constants for a set of known substituents, a linear relationship can be established. This relationship can then be used to predict the Hammett parameters for new or unmeasured substituents.

| Substituent | σ_meta | σ_para |

|---|---|---|

| -Cl | +0.37 | +0.23 |

| -CF3 | +0.43 | +0.54 |

Advanced Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, especially DFT, are powerful tools for predicting the spectroscopic properties of molecules like this compound. These predictions can aid in the interpretation of experimental spectra and provide insights into the molecular structure and electronic environment.

NMR Chemical Shifts: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei are highly sensitive to the local electronic environment. Theoretical calculations can predict these shifts with a good degree of accuracy. The calculations typically involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The predicted chemical shifts for the formyl proton and carbon in this compound would be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups. researchgate.net The strong deshielding effect of these substituents would likely result in downfield shifts for the aromatic protons and carbons.

Vibrational Frequencies: The vibrational frequencies in an infrared (IR) or Raman spectrum correspond to the different vibrational modes of the molecule. Computational methods can calculate these frequencies by determining the second derivatives of the energy with respect to the nuclear coordinates. The calculated frequencies can be used to assign the peaks in an experimental spectrum to specific vibrational modes, such as the C=O stretch of the aldehyde group, C-H stretches of the aromatic ring, and vibrations involving the C-Cl and C-F bonds. The electron-withdrawing nature of the substituents would be expected to increase the frequency of the C=O stretching vibration due to the increased double bond character of the carbonyl group.

| Spectroscopic Property | Predicted Value/Range | Influencing Factors |

|---|---|---|

| ¹H NMR (formyl proton) | ~10.0 - 10.5 ppm | Electron-withdrawing effects of -Cl and -CF3 |

| ¹³C NMR (carbonyl carbon) | ~185 - 190 ppm | Electron-withdrawing effects of -Cl and -CF3 |

| IR (C=O stretch) | ~1710 - 1730 cm⁻¹ | Inductive effects of substituents, potential for non-planarity |

Analytical and Spectroscopic Characterization in Research of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For derivatives of 2-Chloro-3-(trifluoromethyl)benzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecular framework.

Proton (¹H) NMR is instrumental in identifying the types and connectivity of hydrogen atoms in a molecule. In derivatives of this compound, the chemical shift of the aldehydic proton (if still present) is typically found in the δ 9.8–10.2 ppm region. The aromatic protons exhibit complex splitting patterns and shifts between δ 7.5 and 8.5 ppm, influenced by the electronic effects of the chlorine, trifluoromethyl, and any newly introduced functional groups.

Carbon (¹³C) NMR provides information about the carbon skeleton. The carbonyl carbon of the aldehyde group in the parent compound resonates at approximately δ 190–191.2 ppm. The carbon atom of the trifluoromethyl group appears as a characteristic quartet around δ 123.5–125 ppm due to coupling with the three fluorine atoms (J-coupling constant around 270-288 Hz). Aromatic carbons show signals between δ 132 and 139 ppm. The specific shifts in derivatives will vary depending on the nature of the modification.

Fluorine (¹⁹F) NMR is particularly valuable for this class of compounds. It provides a direct probe for the trifluoromethyl group. The ¹⁹F NMR spectrum typically shows a singlet for the CF₃ group, with a chemical shift that is sensitive to its electronic environment. For instance, in related trifluoromethyl-substituted benzaldehydes, the signal appears around δ -63 ppm. rsc.org This technique is highly effective for confirming the incorporation of the CF₃ group and for monitoring reactions at or near this site. rsc.orgrsc.org

Table 1: Typical NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Coupling Information |

|---|---|---|---|

| ¹H | Aldehyde (-CHO) | 9.8 – 10.2 | Singlet |

| Aromatic (Ar-H) | 7.5 – 8.5 | Multiplets | |

| ¹³C | Carbonyl (C=O) | ~190 – 191.2 | N/A |

| Aromatic (Ar-C) | ~132 – 139 | N/A | |

| Trifluoromethyl (-CF₃) | ~123.5 – 125 | Quartet (q), J ≈ 270-288 Hz | |

| ¹⁹F | Trifluoromethyl (-CF₃) | ~ -63 | Singlet |

Data compiled from multiple sources. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful, often complementary, techniques for identifying the functional groups present in a molecule. In the analysis of this compound derivatives, IR spectroscopy is particularly useful for tracking changes to the aldehyde group.

The parent compound exhibits a strong, characteristic absorption band for the C=O stretch of the aldehyde at approximately 1700–1702 cm⁻¹. The successful conversion of the aldehyde into other functional groups, such as an alcohol (O-H stretch ~3200-3600 cm⁻¹), a carboxylic acid (broad O-H stretch ~2500-3300 cm⁻¹ and C=O stretch ~1700-1725 cm⁻¹), or an imine (C=N stretch ~1620-1680 cm⁻¹), can be readily monitored by the disappearance of the aldehyde C=O band and the appearance of new, characteristic bands. Additionally, strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are observed in the 1100–1165 cm⁻¹ region, while the C-Cl stretch appears at lower frequencies, around 680 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For derivatives of this compound, high-resolution mass spectrometry (HRMS) provides the exact mass, which allows for the unambiguous determination of the molecular formula.

Electron ionization (EI-MS) of the parent compound shows a molecular ion (M⁺) peak at an m/z of 208.57. The fragmentation pattern often includes the loss of the aldehyde group (-CHO) resulting in a fragment at m/z 180, followed by the cleavage of the trifluoromethyl group (-CF₃) to yield a fragment at m/z 131. When analyzing a new derivative, the molecular ion peak will shift according to the mass of the added or modified functional group. The fragmentation pattern will also change, providing valuable clues to the structure of the new molecule.

Table 2: Key Mass Spectrometry Fragments for this compound

| m/z Value | Ion | Description |

|---|---|---|

| 208.57 | [C₈H₄ClF₃O]⁺ | Molecular Ion (M⁺) |

| 180 | [C₇H₄ClF₃]⁺ | Loss of aldehyde group (-CHO) |

| 131 | [C₇H₄Cl]⁺ | Loss of trifluoromethyl group (-CF₃) from m/z 180 |

Data sourced from EI-MS analysis.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray analysis can reveal how the substituent groups on the benzene (B151609) ring are oriented relative to each other and how the molecules pack in the crystal lattice. This information is invaluable for understanding steric interactions and intermolecular forces, such as hydrogen bonding or π-stacking, which can influence the physical properties and biological activity of the compound. For example, in the study of complex metal-containing trifluoromethyl derivatives, X-ray crystallography has been used to confirm the exact geometry and bonding within the molecule. nih.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for both monitoring the progress of a chemical reaction and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to qualitatively monitor a reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can observe the consumption of reactants and the formation of the product.

Gas Chromatography (GC): For volatile compounds, GC is an excellent technique for both reaction monitoring and purity assessment. It can be used to determine the percentage of the desired product relative to any remaining starting materials or byproducts, often with high precision.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis and purification of less volatile or thermally sensitive derivatives. It offers high resolution and can be used to accurately quantify the purity of a sample by measuring the area of the product peak relative to any impurity peaks.

These techniques are fundamental to ensuring that a synthesized derivative is of sufficient purity for subsequent testing and application, separating it from unreacted starting materials, reagents, and unwanted side products.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| 4-(Trifluoromethyl)benzaldehyde |

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

While traditional methods like Friedel-Crafts acylation and the hydrolysis of dichlorotoluene derivatives are effective for producing 2-Chloro-3-(trifluoromethyl)benzaldehyde, current research is pivoting towards greener and more efficient synthetic strategies. The goal is to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents, aligning with the principles of sustainable chemistry. acs.org

Key areas of development include:

One-Pot and Tandem Reactions: Research into one-pot synthesis of substituted benzaldehydes aims to reduce the time, cost, and waste associated with isolating intermediates. liberty.edu Strategies involving directed metalation followed by electrophilic quench in a single reaction vessel are being explored for creating ortho-substituted benzaldehydes. liberty.edu Similarly, a two-step, one-pot procedure using a stable aluminum hemiaminal to protect the aldehyde functionality during cross-coupling reactions presents a rapid method for synthesizing a variety of substituted benzaldehydes. acs.org

Photocatalysis: Solar-driven photocatalysis offers a sustainable alternative for the synthesis of aromatic aldehydes from corresponding alcohols. mdpi.com Research on hybrid photocatalysts, such as those combining carbon nanotubes (CNTs) and graphitic carbon nitride (GCN), has shown significant increases in conversion efficiency for benzyl (B1604629) alcohol to benzaldehyde (B42025). mdpi.com Adapting such systems for the selective oxidation of substituted benzyl alcohols could provide a green pathway to this compound.

Improved Hydrolysis Methods: An industrialized method in China utilizes the hydrolysis of 2-(Trifluoromethyl)dichlorotoluene in the presence of a C1-C4 fatty acid (like acetic acid) and its alkali metal salt. This approach is noted for its high yield, purity, and improved environmental profile compared to routes that generate more corrosive waste.

Table 1: Comparison of Synthetic Approaches for Substituted Benzaldehydes

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Hydrolysis | Uses excess sulfuric acid at high temperatures (90–120 °C). | High yield (~95%). | Generates corrosive waste and hazardous HF gas. |

| Fatty Acid-Mediated Hydrolysis | Employs a fatty acid and its salt at 150–190 °C and 0.3–0.78 MPa. | Cost-effective, eco-friendly, high yield. | Requires high-temperature and high-pressure equipment. |

| One-Pot Reduction/Cross-Coupling | Uses a Weinreb amide and a DIBAL-H-formed aluminum aminal intermediate. acs.org | Fast, avoids intermediate isolation, broad substrate scope. acs.org | Relies on organometallic reagents. acs.org |

| Aqueous Amine Conversion | Converts benzal halides to benzaldehydes using aqueous dimethylamine. organic-chemistry.org | Rapid, economical, uses readily available materials. organic-chemistry.org | Yields can be moderate to high depending on the substrate. organic-chemistry.org |

Exploration of New Reactivity Pathways and Catalytic Systems

The unique electronic properties imparted by the chloro and trifluoromethyl groups on this compound make it a candidate for novel reactivity studies. Future research will likely focus on leveraging these properties through advanced catalytic systems to forge new chemical bonds and create molecular complexity.

Organocatalysis: Asymmetric organocatalysis has proven effective for the enantioselective fluorination of α-chloroaldehydes, which involves a kinetic resolution of the starting material. beilstein-journals.org Exploring the reactivity of the aldehyde group in this compound with chiral organocatalysts could lead to the synthesis of valuable, enantioenriched products.

Transition Metal Catalysis: Nickel-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction, are powerful tools in organic synthesis. ucla.edu The chloro-substituted aromatic ring of this compound is a prime site for such reactions. Future work could involve developing more efficient nickel or palladium catalysts that can operate under milder conditions or with a broader range of coupling partners to further functionalize the molecule. acs.org

Metal-Free Catalysis: The development of metal-free catalytic systems is a significant goal in green chemistry. neist.res.in Investigating reactions such as metal-free three-component cyanoalkylation with this compound could open new avenues for its derivatization without the need for expensive and potentially toxic heavy metals. neist.res.in

Direct C-F Bond Functionalization: While challenging, the direct catalytic functionalization of C-F bonds is an emerging area. Catalytic systems, potentially using strong Lewis acidic materials like AlF3-based catalysts, could be explored for the selective transformation of the trifluoromethyl group, offering a completely new dimension to the molecule's reactivity. researchgate.net

Expansion of Applications in Advanced Organic Synthesis and Materials Science

Beyond its role as a standard intermediate, this compound is positioned for expanded applications in creating high-value, functional molecules and materials. The presence of both chloro and trifluoromethyl groups offers multiple points for derivatization and imparts unique properties to the final products. nbinno.com

Advanced Organic Synthesis: The trifluoromethyl group is a key pharmacophore in medicinal chemistry, known to enhance metabolic stability, binding affinity, and bioavailability. nbinno.com The compound is a building block for synthesizing complex heterocyclic structures. For instance, it has been used in catalytic olefination reactions to produce trifluoromethylated indoles that show potential as anti-inflammatory agents with selective COX-2 inhibition. Future research will likely expand its use in synthesizing novel active pharmaceutical ingredients (APIs) and agrochemicals.

Materials Science: Fluorinated compounds are crucial in materials science for creating polymers and coatings with enhanced chemical resistance and thermal stability. The structure of this compound makes it a candidate for incorporation into functional organic materials. Similar fluorinated aromatic aldehydes are used to create materials with tailored electronic properties for optoelectronic devices like organic light-emitting diodes (OLEDs). chemshuttle.com Future work could focus on synthesizing novel polymers, liquid crystals, or functional dyes derived from this aldehyde.

Table 2: Selected Applications and Research Findings

| Field | Application/Reaction | Resulting Product/Material | Key Finding |

|---|---|---|---|

| Medicinal Chemistry | Catalytic olefination | Trifluoromethylated indoles | Products exhibited anti-inflammatory effects and selective COX-2 inhibition. |

| Medicinal Chemistry | Intermediate for GABAA Receptor Modulators | Isoindolin-1-one derivatives | The position and nature of substituents (like chloro and trifluoromethyl groups) critically influence potency and efficacy. acs.org |

| Materials Science | Precursor for functional materials | Fluorinated polymers and coatings | The trifluoromethyl group can confer increased chemical resistance and thermal stability. |

| Materials Science | Precursor for optoelectronics | Functional organic materials | Fluorinated aromatic cores can be used to tailor the electronic properties of materials for applications like OLEDs. chemshuttle.com |

Integration with Machine Learning and AI for Reaction Prediction and Optimization

Reaction Outcome and Yield Prediction: Supervised ML models can be trained on large datasets of chemical reactions to predict the major products and yields for a given set of reactants and conditions. ucla.eduacs.org Algorithms like random forests have been successfully used to predict yields for complex cross-coupling reactions. bohrium.com Applying these models to reactions involving this compound could significantly accelerate the discovery of optimal conditions, reducing the need for extensive experimental screening. bohrium.com

Retrosynthesis and Pathway Design: AI-powered retrosynthesis tools are revolutionizing how chemists design synthetic pathways for complex molecules. chemcopilot.com These tools, often using deep learning and neural network architectures, can analyze millions of published reactions to propose novel and efficient synthetic routes that a human chemist might overlook. chemcopilot.comsynthiaonline.com Such platforms could be used to identify the most efficient ways to synthesize complex targets starting from this compound.

Automated Synthesis: The integration of AI with robotic platforms enables automated synthesis, where the AI designs experiments, a robot performs them, and the results are fed back to the AI to refine the next steps. technologynetworks.com This closed-loop feedback system can rapidly explore a vast reaction space to find the best general conditions for a class of reactions, doubling average yields in some cases. technologynetworks.com This approach could be used to optimize the production of this compound or its derivatives.

Deeper Mechanistic Understanding through Advanced Computational Methods

While experimental work reveals what reactions occur, advanced computational methods provide insight into why and how they happen. For this compound, these tools are essential for understanding the intricate electronic and steric effects that govern its reactivity.

Reaction Mechanism Elucidation: Quantum-chemical calculations, such as Density Functional Theory (DFT), are used to map out the potential energy surfaces of reactions. This allows researchers to identify transition states, calculate activation energies, and elucidate detailed reaction mechanisms. For instance, computational studies have revealed that the electron-withdrawing trifluoromethyl group in this compound lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the carbonyl carbon, which favors nucleophilic attack at that position.

Predicting Reactivity and Selectivity: Computational models can predict various physicochemical properties and reactivity descriptors. ambeed.com By calculating properties like atomic charges, orbital energies, and steric hindrance, researchers can predict the most likely sites of reaction and explain observed regioselectivity or stereoselectivity. This is particularly useful for a multi-functional molecule where competition between reactive sites (the aldehyde, the C-Cl bond, the aromatic ring) is possible.

Informing Catalyst Design: Computational methods are increasingly used to design more effective catalysts. By simulating the interaction between a substrate like this compound and a catalyst, researchers can understand the key binding interactions and electronic factors that drive catalysis. This knowledge can then be used to rationally design new catalysts with improved activity and selectivity for specific transformations.

Q & A

Q. What are the common synthetic routes for 2-chloro-3-(trifluoromethyl)benzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via halogenation or oxidation of substituted toluene derivatives. For example, oxidation of 2-chloro-3-(trifluoromethyl)benzyl alcohol using agents like pyridinium chlorochromate (PCC) or activated manganese dioxide (MnO₂) under anhydrous conditions can yield the aldehyde. Optimization involves controlling reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or THF) to minimize over-oxidation to carboxylic acids .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR identifies the aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons (δ 7.5–8.5 ppm), while C NMR confirms the aldehyde carbon (δ ~190 ppm) and CF₃ group (δ ~125 ppm, q, ≈ 270 Hz).

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-F stretch).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 209.03 (C₈H₅ClF₃O⁺) .

Q. How does the trifluoromethyl group influence the reactivity of this benzaldehyde in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing CF₃ group deactivates the aromatic ring, reducing electrophilicity at the carbonyl carbon. However, it enhances stability of the transition state in nucleophilic additions (e.g., Grignard reactions) by polarizing the carbonyl group. Kinetic studies in THF show a 20% slower reaction rate compared to non-fluorinated analogs, requiring longer reaction times (~12–24 hrs) .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer : Store at room temperature in airtight, amber glass containers under inert gas (argon or nitrogen) to prevent moisture absorption and oxidation. Periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are advised to detect degradation products like carboxylic acids .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and regioselectivity of this compound?

- Methodological Answer : Hybrid functionals like B3LYP (incorporating exact exchange terms) with a 6-311++G(d,p) basis set accurately model the electron density distribution. Computational studies reveal the CF₃ group lowers the LUMO energy (-1.8 eV) at the carbonyl, favoring nucleophilic attack at the aldehyde position. Solvent effects (e.g., PCM model for THF) refine predictions of reaction pathways .

Q. How should researchers resolve contradictions in melting point data across different synthesis batches?

- Methodological Answer : Discrepancies (e.g., 37–43°C vs. 40–45°C) often arise from impurities or polymorphic forms. Techniques include:

- Recrystallization : Use hexane/ethyl acetate (3:1) to isolate pure crystals.

- DSC Analysis : Differential scanning calorimetry identifies polymorph transitions.

- XRD : X-ray diffraction confirms crystal lattice consistency .

Q. What experimental designs can elucidate the steric and electronic effects of substituents on Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Substituent Variation : Compare coupling efficiency with 2-chloro-6-fluoro or 2-bromo-3-CF₃ analogs (see ).

- Kinetic Studies : Monitor reaction progress via in situ F NMR to assess electronic effects.

- Ligand Screening : Test Pd(PPh₃)₄ vs. XPhos ligands to mitigate steric hindrance from the CF₃ group .

Q. How can computational tools like cclib aid in analyzing output files from quantum chemistry simulations of this compound?

- Methodological Answer : cclib parses output files from Gaussian, ORCA, or NWChem to extract molecular orbitals, vibrational frequencies, and thermodynamic data. For instance, it automates population analysis (NPA charges) to quantify charge distribution at the aldehyde carbon, aiding in reactivity predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.